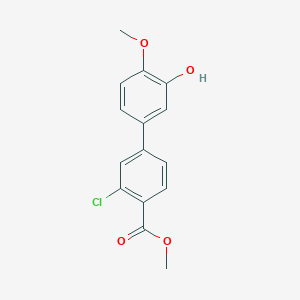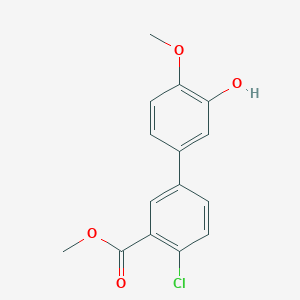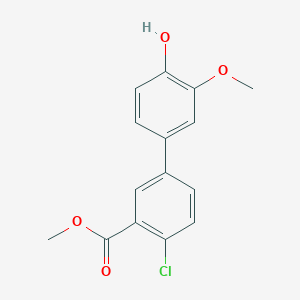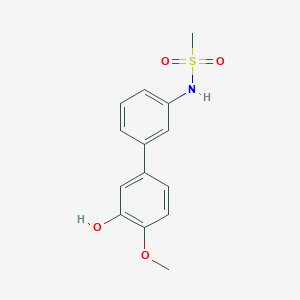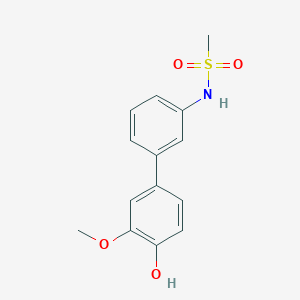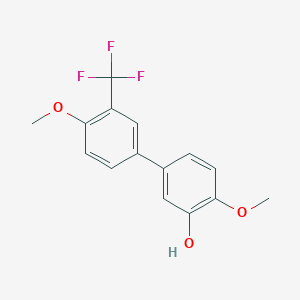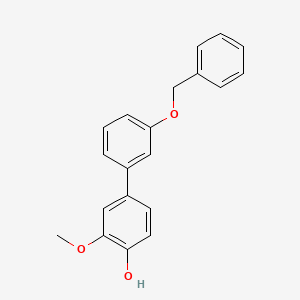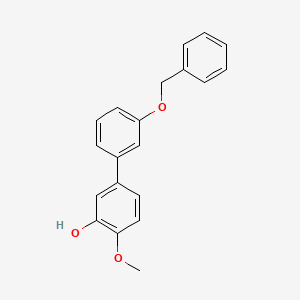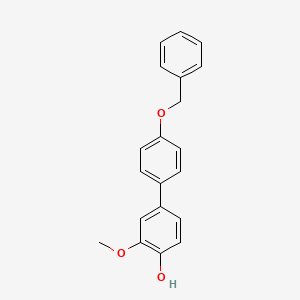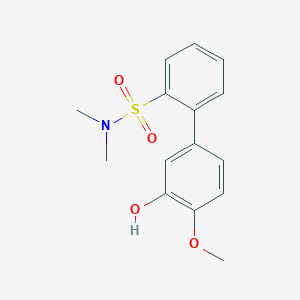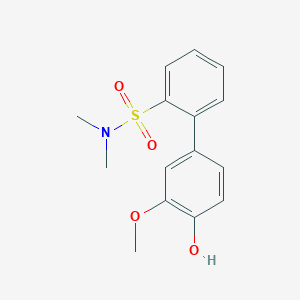
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (4-DMS-2MP) is a chemical compound with a wide variety of applications in scientific research. It is a white to off-white crystalline powder with a melting point of around 140°C. 4-DMS-2MP has been used in a range of fields, including organic synthesis, drug discovery, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the preparation of other compounds such as 4-(2-N,N-dimethylsulfamoylphenyl)acetic acid. It has also been used in drug discovery, where it has been utilized as a building block for the synthesis of novel compounds. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in biochemistry, where it has been used as a substrate for the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound binds to certain enzymes, such as cytochrome P450, and alters their activity. This binding alters the activity of the enzyme, which can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound can affect the activity of certain enzymes, such as cytochrome P450, which can lead to changes in biochemical and physiological processes. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been shown to have antioxidant properties, which may be beneficial in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of around 140°C, which makes it suitable for use in a variety of experiments. Additionally, it is relatively easy to synthesize, which makes it cost-effective. However, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% also has some limitations. For example, the compound is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of the compound is not well understood, which can make it difficult to predict the effects of the compound in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%. One potential direction is to further explore the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of the compound in drug discovery and organic synthesis. Finally, further research could be conducted to explore the potential for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% to be used as an antioxidant or as a starting material for the synthesis of other compounds.
Synthesemethoden
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized from 2-methoxyphenol and N,N-dimethylsulfamoyl chloride. The reaction is conducted in a two-step process. In the first step, the 2-methoxyphenol is reacted with N,N-dimethylsulfamoyl chloride in an aqueous medium to form 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol. In the second step, the 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol is purified by recrystallization and then dried to obtain the desired product.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)15-7-5-4-6-12(15)11-8-9-13(17)14(10-11)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGYGXHKHFWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)

